2-Amino-5-iodoisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-iodoisonicotinonitrile is an organic compound with the molecular formula C6H4IN3. It is a white crystalline solid that is stable at room temperature.
Vorbereitungsmethoden
The synthesis of 2-Amino-5-iodoisonicotinonitrile typically involves the iodination of 2-aminoisonicotinonitrile. One common method includes the reaction of 2-aminoisonicotinonitrile with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques, including purification by recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-Amino-5-iodoisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-iodoisonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential antimicrobial and anticancer properties.
Material Science: It is used in the preparation of materials with specific electronic and optical properties, such as nonlinear optical materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-iodoisonicotinonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-iodoisonicotinonitrile can be compared with other similar compounds such as:
2-Amino-5-iodobenzonitrile: This compound has a similar structure but lacks the isonicotinonitrile moiety.
2-Amino-5-nitroisonicotinonitrile: This compound has a nitro group instead of an iodine atom, which can lead to different reactivity and applications.
2-Amino-5-bromoisonicotinonitrile: Similar to the iodo derivative, but with a bromine atom, which can affect its reactivity and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C6H4IN3 |
---|---|
Molekulargewicht |
245.02 g/mol |
IUPAC-Name |
2-amino-5-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) |
InChI-Schlüssel |
DUYHEHBIBIOIFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1N)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.